molecular formula C8H11ClN2 B8630035 2-Chloro-6-isopropyl-pyridin-4-ylamine

2-Chloro-6-isopropyl-pyridin-4-ylamine

Cat. No.: B8630035
M. Wt: 170.64 g/mol
InChI Key: DYZXEUVRAFUKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-isopropyl-pyridin-4-ylamine is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-chloro-6-propan-2-ylpyridin-4-amine

InChI

InChI=1S/C8H11ClN2/c1-5(2)7-3-6(10)4-8(9)11-7/h3-5H,1-2H3,(H2,10,11)

InChI Key

DYZXEUVRAFUKSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC(=C1)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-amino-6-isopropyl-3-nitro-1H-pyridin-2-one (555 mg, 2.81 mmol) in POCl3 (10 mL) is stirred at reflux under N2 for 1.5 h. After cooling, the solution is concentrated in vacuo. The reaction flask is then placed in an ice bath, and crushed ice (˜20 g) is added to the residue. The mixture is swirled vigorously for several minutes and then stirred at room temperature for 30 min. The mixture is then extracted with EtOAc. The extract is washed with an additional 20 mL of H2O. The aqueous washes are reextracted once with EtOAc, and the combined extracts are dried over Na2SO4 and concentrated, yielding 2-chloro-6-isopropyl-pyridin-4-ylamine as an orange oil. This material is used without further purification. 1H NMR (DMSO-d6, 300 MHz) δ 7.27 (br s, 2H), 6.65 (s, 1H), 2.77 (sept, J=6.9 Hz, 1H), 1.13 (d, J=6.9 Hz, 6H) ppm.
Name
4-amino-6-isopropyl-3-nitro-1H-pyridin-2-one
Quantity
555 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

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